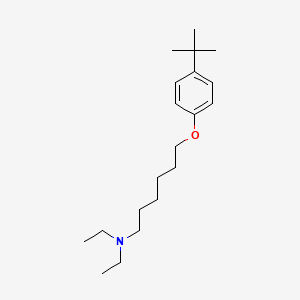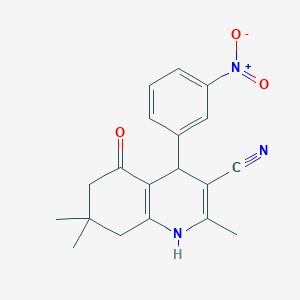![molecular formula C18H30ClNO B4892138 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 2007 by researchers at Johnson & Johnson Pharmaceutical Research and Development. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用机制
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride acts as a competitive antagonist of the dopamine D2 receptor. By binding to the receptor, it prevents the binding of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This blockade of the receptor may lead to changes in the activity of dopamine neurons and downstream signaling pathways, which could ultimately improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to decrease locomotor activity and increase prolactin release, which are both indicative of dopamine D2 receptor blockade.
实验室实验的优点和局限性
One advantage of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for specific targeting of this receptor and avoids potential off-target effects. However, one limitation of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for research on 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride. One potential application is in the treatment of addiction, particularly to drugs of abuse that activate the dopamine system. Another potential application is in the treatment of Parkinson's disease, where dopamine D2 receptor blockade may improve motor symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride and its potential for use in other neurological and psychiatric disorders.
In conclusion, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D2 receptor make it a valuable tool for studying the role of this receptor in these disorders. Further research is needed to fully understand its potential therapeutic applications and its biochemical and physiological effects.
合成方法
The synthesis of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride involves several steps. The starting material is 2-tert-butyl-4-methylphenol, which is reacted with propargyl bromide to form 3-(2-tert-butyl-4-methylphenoxy)propyne. This compound is then reacted with pyrrolidine in the presence of palladium catalyst to form 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine. Finally, this compound is converted to its hydrochloride salt by reaction with hydrochloric acid.
科学研究应用
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to have a high affinity and selectivity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride may be able to modulate these processes and improve symptoms of these disorders.
属性
IUPAC Name |
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-15-8-9-17(16(14-15)18(2,3)4)20-13-7-12-19-10-5-6-11-19;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHMMBJIIVHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)



![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)

![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)